molecular formula C16H14BNO5 B1387037 4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)phenylboronic acid CAS No. 957061-10-8

4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)phenylboronic acid

Cat. No.: B1387037
CAS No.: 957061-10-8
M. Wt: 311.1 g/mol
InChI Key: CFRXLUKYUVSWFV-UHFFFAOYSA-N
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Description

4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)phenylboronic acid is a boronic acid derivative with the molecular formula C16H14BNO5. This compound is notable for its applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds. The presence of the boronic acid group makes it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with 2-(1,3-dioxoisoindolin-2-yl)ethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the ethanol derivative displaces the bromine atom on the phenylboronic acid. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The use of high-purity reagents and solvents is crucial in industrial settings to ensure the consistency and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Phenol Derivatives: Formed through oxidation reactions.

    Alcohols: Formed through reduction reactions.

    Substituted Boronic Acids: Formed through nucleophilic substitution reactions.

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)phenylboronic acid primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura coupling reactions, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst and the reactivity of the boronic acid group.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the isoindolinyl group.

    4-Bromophenylboronic Acid: A precursor in the synthesis of 4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)phenylboronic acid.

    2-(1,3-Dioxoisoindolin-2-yl)ethanol: Another precursor used in the synthesis of the target compound.

Uniqueness

This compound is unique due to the presence of both the boronic acid group and the isoindolinyl group. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis. The isoindolinyl group provides additional sites for functionalization and enhances the compound’s versatility in various chemical transformations .

Properties

IUPAC Name

[4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BNO5/c19-15-13-3-1-2-4-14(13)16(20)18(15)9-10-23-12-7-5-11(6-8-12)17(21)22/h1-8,21-22H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRXLUKYUVSWFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCN2C(=O)C3=CC=CC=C3C2=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657200
Record name {4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957061-10-8
Record name {4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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